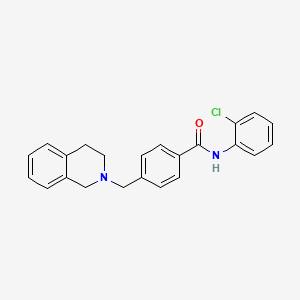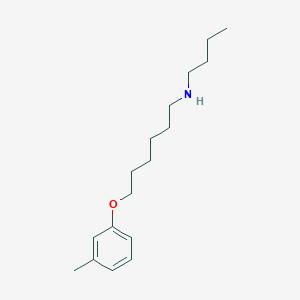![molecular formula C19H12N2O3 B5122581 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide, also known as PBD-1, is a synthetic compound that has been studied for its potential applications in cancer treatment. PBD-1 belongs to a class of compounds called pyrrolobenzodiazepines (PBDs), which are known for their ability to bind to DNA and disrupt its function.
Aplicaciones Científicas De Investigación
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been studied for its potential applications in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical studies, and it has been tested in clinical trials as a treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Mecanismo De Acción
The mechanism of action of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide involves its ability to bind to DNA and disrupt its function. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide binds to the minor groove of DNA and forms covalent bonds with the guanine base. This results in the formation of DNA adducts, which can lead to DNA damage and cell death. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to be highly selective for tumor cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in clinical trials as a treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is its potent anti-tumor activity in preclinical studies. It has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is its complex synthesis method, which requires expertise in organic chemistry. In addition, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to be highly selective for tumor cells, which may limit its effectiveness in certain types of cancer.
Direcciones Futuras
There are several future directions for the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in cancer research. One direction is to further study its mechanism of action and identify the specific DNA adducts that it forms. This could lead to the development of more potent PBDs that are selective for specific types of cancer. Another direction is to study the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in combination with other cancer treatments, such as immunotherapy. This could lead to the development of more effective cancer treatments that target multiple pathways. Finally, the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in personalized medicine could be explored, where the compound is used to target specific mutations in individual patients.
Métodos De Síntesis
The synthesis of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is a complex process that involves several steps. The first step involves the synthesis of a pyrrole-2-carboxylic acid derivative, which is then converted into a pyrrolobenzodiazepine intermediate. The intermediate is then reacted with a pyridine derivative to form the final product, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide. The synthesis of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is a challenging process and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
3-oxo-N-pyridin-4-ylbenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-18(21-13-7-9-20-10-8-13)16-11-15-14-4-2-1-3-12(14)5-6-17(15)24-19(16)23/h1-11H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOZTLOTKACYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)
![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)



![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)
